molecular formula C23H21ClN4O2 B2403853 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251572-09-4

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2403853
CAS No.: 1251572-09-4
M. Wt: 420.9
InChI Key: BZLDAKFOFLCOIY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxybenzoyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the methoxybenzoyl group. Common reagents used in these reactions include benzyl chloride, methoxybenzoic acid, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3-methoxybenzoyl)-4-[2-(phenylsulfonyl)ethyl]piperazine-2-carboxamide
  • 4-allyl-N-benzyl-1-(3-methoxybenzoyl)piperazine-2-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-15-7-9-17(10-8-15)28-23(30)19-13-25-20-11-6-14(12-18(20)21(19)27-28)22(29)26-16-4-2-1-3-5-16/h6-13,16,27H,1-5H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXYMGGTPAUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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